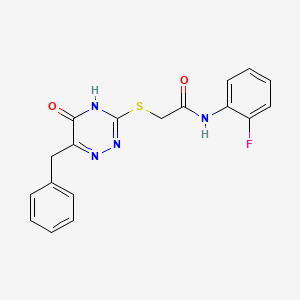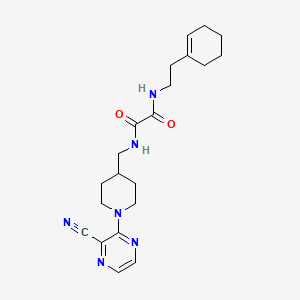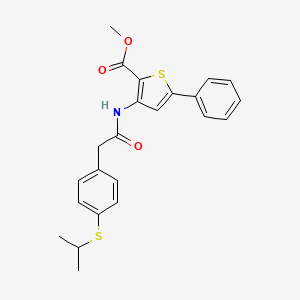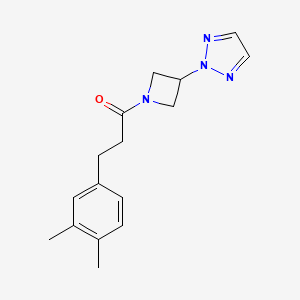![molecular formula C15H20N2O2S2 B2978883 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide CAS No. 873009-90-6](/img/structure/B2978883.png)
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . Thiazoles are important heterocyclics exhibiting diverse biological activities .
Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
DNA Binding and Anticancer Activity
Sulfonamide derivatives, including those similar in structure to N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide, have been evaluated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activities. Complexes with sulfonamide ligands show varying interactions with DNA, influencing their genotoxic and anticancer potentials. For instance, mixed-ligand copper(II)-sulfonamide complexes were found to exhibit significant antiproliferative activity against human tumor cells, with apoptosis being the primary mode of cell death. These findings highlight the potential of sulfonamide derivatives in the development of new anticancer agents (González-Álvarez et al., 2013).
Photosensitizers for Photodynamic Therapy
Sulfonamide derivatives have also been explored for their photophysical and photochemical properties, particularly as photosensitizers in photodynamic therapy (PDT) for cancer treatment. A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Furthermore, sulfonamide compounds have been synthesized and tested for their antimicrobial and antifungal activities. Novel sulfonamide molecules bearing the 1,3,4-oxadiazole moiety were evaluated, showing significant activity against various microbial strains. This research opens new avenues for the design of antimicrobial agents using sulfonamide frameworks (Zareef et al., 2007).
Material Science Applications
In material science, sulfonamide derivatives have been utilized to functionalize polymeric materials, enhancing their properties for various applications. For example, poly(N-tosyl-ethylene imine-alt-ethylene sulfide) was synthesized and characterized for its solubility and thermal properties, demonstrating its potential use in developing new polymeric materials (Hori et al., 2011).
Mécanisme D'action
Target of Action
The compound’s primary targets are Cyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Cyclin-A2 is a protein required for the control of the cell cycle at the G1/S (start) and the G2/M (mitosis) transitions .
Mode of Action
It is known to interact with its targets, cdk2 and cyclin-a2 . The interaction with these targets could lead to changes in cell cycle regulation, potentially inhibiting cell proliferation .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway due to its interaction with CDK2 and Cyclin-A2 . These proteins play a crucial role in controlling the progression of cells through the cell cycle . Any changes in their activity could have downstream effects on cell proliferation and growth .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, which is a critical factor in its efficacy .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on cell cycle regulation . By interacting with CDK2 and Cyclin-A2, the compound could potentially inhibit cell proliferation . This could have implications in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S2/c1-4-13-5-7-14(8-6-13)21(18,19)16-10-9-15-11(2)17-12(3)20-15/h5-8,16H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGAEAYYOWJIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2978804.png)



![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)
![2,6-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2978811.png)
![4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B2978814.png)
![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2978817.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine](/img/structure/B2978818.png)

![methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978821.png)

